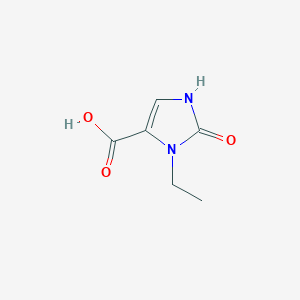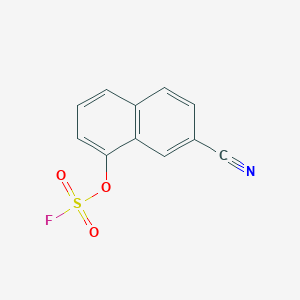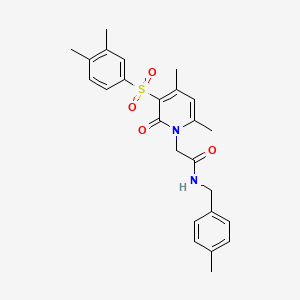![molecular formula C13H6BrF6N3O2 B2570301 2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- CAS No. 1642300-91-1](/img/structure/B2570301.png)
2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-” is an organic compound with the molecular formula C13H7F6N3O2 . It has a molecular weight of 351.204 Da .
Molecular Structure Analysis
The compound contains several functional groups, including a 1,2,4-triazole ring, a phenyl ring substituted with two trifluoromethyl groups, and a 2-propenoic acid group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 420.4±55.0 °C at 760 mmHg, and a flash point of 208.0±31.5 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, sharing a core structure with 2-propenoic acid derivatives, have been extensively studied for their anticancer properties. The phenyl acrylic acid functionality allows for various chemical reactions, making these derivatives valuable in medicinal research as antitumor agents. Despite their long history in medicine, the last two decades have seen a resurgence in interest, particularly for their antitumor efficacy, suggesting potential applications in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).
Role in Addressing Neurodegenerative Diseases
Chlorogenic Acid (CGA), another phenolic acid compound similar to 2-propenoic acid derivatives, shows significant neuroprotective effects, alongside antioxidant, anti-inflammatory, and anti-obesity activities. CGA's ability to modulate lipid and glucose metabolism suggests that related compounds, including 2-propenoic acid derivatives, may have potential applications in treating neurodegenerative diseases, cardiovascular disease, and metabolic disorders (Naveed et al., 2018).
Environmental Applications
The antioxidant capacity of compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and its analogs, including potentially 2-propenoic acid derivatives, is of great interest in environmental science. Such compounds can act as redox mediators, aiding in the degradation of organic pollutants in wastewater treatment, highlighting their potential in environmental remediation efforts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Industrial Applications
On the industrial front, the solubility properties of ionic liquids with various solutes, including phenolic compounds and their derivatives, have been explored for potential applications in separation processes and as solvents for aromatic compounds. This research indicates the versatility of 2-propenoic acid derivatives in enhancing the efficiency of industrial processes, particularly in the formulation of new solvents and in the extraction of valuable compounds from natural sources (Visak et al., 2014).
Propiedades
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF6N3O2/c14-9(11(24)25)4-23-5-21-10(22-23)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H,24,25)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZRDPZYYSWAY-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C(=O)O)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

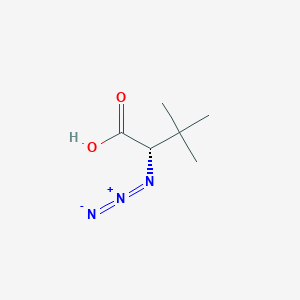
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)
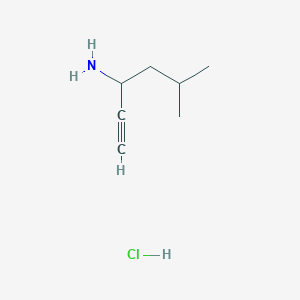
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)
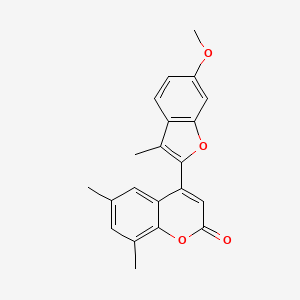
![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)
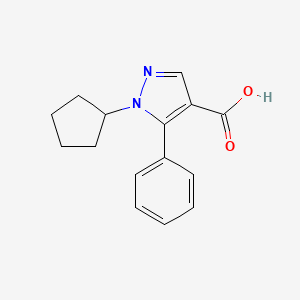
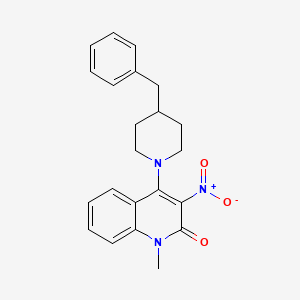
![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2570237.png)
